

An In-depth Technical Guide to Trichloroacetyl Chloride-13C2

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Compound of Interest

Compound Name: *Trichloroacetyl Chloride-13C2*

Cat. No.: *B121693*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Trichloroacetyl Chloride-13C2**, a valuable isotopically labeled reagent in synthetic chemistry and drug development.

Core Chemical Properties

Trichloroacetyl Chloride-13C2 is the isotopically labeled form of trichloroacetyl chloride, where both carbon atoms are the heavy isotope ^{13}C . This labeling provides a powerful tool for tracing the metabolic fate of molecules and for mechanistic studies using mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Trichloroacetyl Chloride-13C2**. Data for the unlabeled analogue is also provided for comparison.

Property	Trichloroacetyl Chloride- 13C2	Trichloroacetyl Chloride (unlabeled)
Molecular Formula	$^{13}\text{C}_2\text{Cl}_4\text{O}$ [1]	$\text{C}_2\text{Cl}_4\text{O}$ [1]
Molecular Weight	183.82 g/mol [1]	181.83 g/mol
CAS Number	165399-57-5[1]	76-02-8
Appearance	Colorless to pale yellow liquid[1]	Colorless to pale yellow liquid
Odor	Pungent[1]	Pungent
Density	1.629 g/mL[1]	1.62 g/cm ³ at 20 °C
Boiling Point	114-116 °C[1]	117.9 °C
Melting Point	No data available	-57 °C
Solubility	Reacts with water and alcohol	Miscible with diethyl ether, reacts with water and alcohol
Refractive Index	No data available	n _{20/D} 1.470
Vapor Pressure	No data available	16 mmHg (20 °C)

Synthesis of Trichloroacetyl Chloride-13C2

While a specific, detailed protocol for the synthesis of **Trichloroacetyl Chloride-13C2** is not readily available in the searched literature, a plausible synthetic route can be adapted from established methods for the preparation of unlabeled trichloroacetyl chloride. A common industrial method involves the chlorination of a suitable precursor.

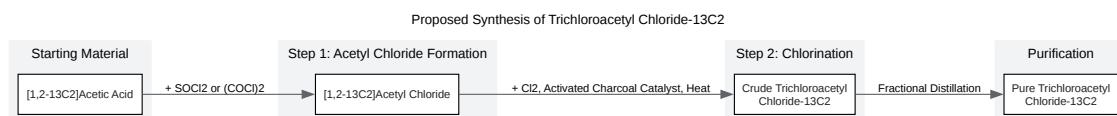
A potential synthetic pathway for **Trichloroacetyl Chloride-13C2** would start from a commercially available ¹³C₂ labeled precursor, such as [1,2-¹³C₂]acetic acid.

Proposed Experimental Protocol:

Reaction: Chlorination of [1,2-¹³C₂]Acetyl Chloride

- Preparation of $[1,2-^{13}\text{C}_2]\text{Acetyl Chloride}$: $[1,2-^{13}\text{C}_2]\text{Acetic acid}$ is reacted with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) to produce $[1,2-^{13}\text{C}_2]\text{acetyl chloride}$. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.
- Chlorination: Gaseous chlorine (Cl_2) is bubbled through the $[1,2-^{13}\text{C}_2]\text{acetyl chloride}$ in the presence of a catalyst. Activated charcoal is a commonly used heterogeneous catalyst for this reaction. The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C).
- Monitoring: The progress of the chlorination can be monitored by gas chromatography (GC) to follow the conversion of mono-, di-, and finally trichlorinated products.
- Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas (e.g., nitrogen or argon). The catalyst is then removed by filtration. The resulting crude **Trichloroacetyl Chloride-13C2** is purified by fractional distillation.

Logical Workflow for the Proposed Synthesis of **Trichloroacetyl Chloride-13C2**



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Caption: Proposed synthetic workflow for **Trichloroacetyl Chloride-13C2**.

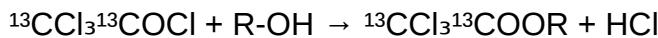
Reactivity and Experimental Protocols

Trichloroacetyl Chloride-13C2 is a highly reactive acylating agent. The electron-withdrawing effect of the three chlorine atoms on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

Reaction with Alcohols: Esterification

A common application of **Trichloroacetyl Chloride-13C2** is the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme:



Experimental Protocol: Acylation of a Primary Alcohol

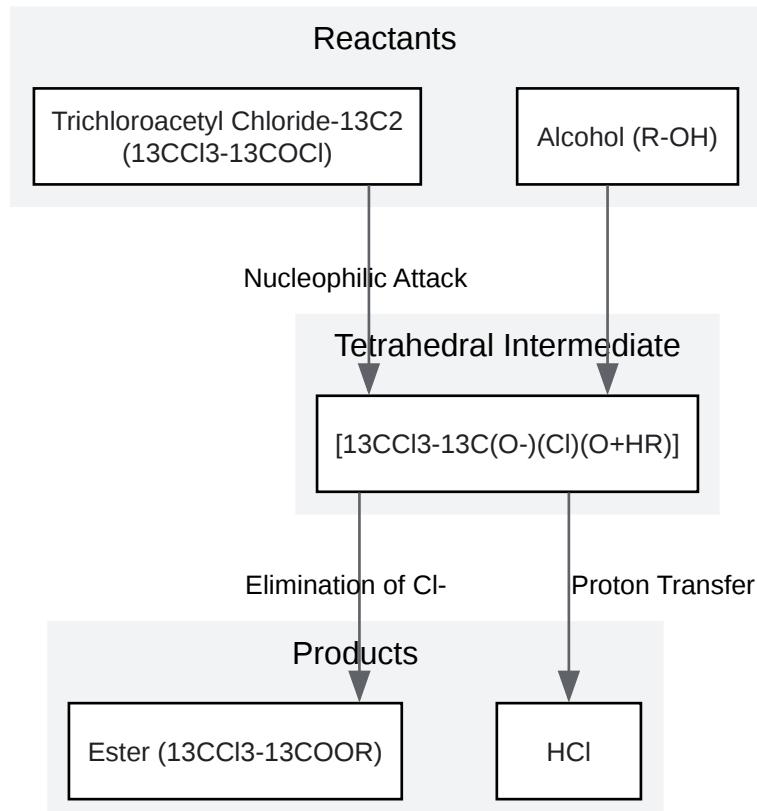
This protocol is a general guideline for the acylation of a primary alcohol with **Trichloroacetyl Chloride-13C2**.

- Materials:
 - Primary alcohol
 - **Trichloroacetyl Chloride-13C2**
 - Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))
 - Tertiary amine base (e.g., triethylamine (TEA) or pyridine) to act as a scavenger for the HCl byproduct.
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - Dissolve the primary alcohol (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

- Cool the solution to 0 °C in an ice bath.
- Slowly add **Trichloroacetyl Chloride-13C2** (1.0-1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or GC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the resulting ester by column chromatography or distillation.

Nucleophilic Acyl Substitution Mechanism: Esterification

Mechanism of Esterification with Trichloroacetyl Chloride-13C2

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Caption: Nucleophilic acyl substitution mechanism for esterification.

Safety and Handling

Trichloroacetyl Chloride-13C2 is a corrosive, toxic, and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas. Store in a cool, dry, and well-ventilated area away from incompatible substances.

This guide provides a foundational understanding of **Trichloroacetyl Chloride-13C2** for its effective and safe use in a research and development setting. For specific applications, it is crucial to consult relevant literature and perform appropriate risk assessments.

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References

- 1. Synthesis of 13C- and 14C-labeled 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine | Semantic Scholar [semanticscholar.org]
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